molecular formula C8H12O4 B6266955 methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate CAS No. 77133-05-2

methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

Cat. No.: B6266955
CAS No.: 77133-05-2
M. Wt: 172.18 g/mol
InChI Key: GFQBPXVIQPPCKO-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is a chemical compound with the molecular formula C8H12O4. It is also known by its IUPAC name, methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate . This compound is a derivative of oxolane, featuring a carboxylate ester group and a ketone functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various biochemical reactions, such as ester hydrolysis and ketone reduction. These reactions are catalyzed by enzymes, leading to the formation of different metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

77133-05-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-8(2)4-12-5(6(8)9)7(10)11-3/h5H,4H2,1-3H3

InChI Key

GFQBPXVIQPPCKO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C1=O)C(=O)OC)C

Purity

95

Origin of Product

United States

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